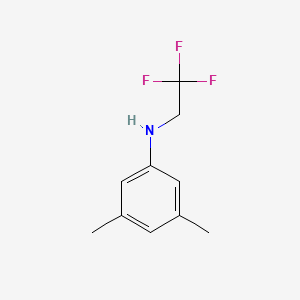![molecular formula C12H14N2 B13070370 Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine](/img/structure/B13070370.png)
Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine is a compound that features a pyrrole ring, which is a five-membered nitrogen-containing heterocycle. Pyrrole and its derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine typically involves the condensation of a pyrrole derivative with a suitable amine. One common method includes the reaction of 3-(1H-pyrrol-1-yl)benzaldehyde with methylamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.
Wissenschaftliche Forschungsanwendungen
Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Wirkmechanismus
The mechanism of action of Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine involves its interaction with specific molecular targets. The pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with various biological molecules . These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrole: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidine: A saturated analog of pyrrole with a similar structure but different reactivity.
Uniqueness
Methyl(([3-(1H-pyrrol-1-YL)phenyl]methyl))amine is unique due to the presence of both a pyrrole ring and a methylamine group, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14N2 |
|---|---|
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
N-methyl-1-(3-pyrrol-1-ylphenyl)methanamine |
InChI |
InChI=1S/C12H14N2/c1-13-10-11-5-4-6-12(9-11)14-7-2-3-8-14/h2-9,13H,10H2,1H3 |
InChI-Schlüssel |
BOUVXQUNQULIKV-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=CC(=CC=C1)N2C=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



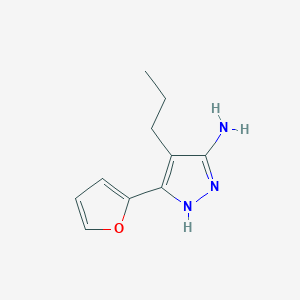
![2-{[(Tert-butoxy)carbonyl]amino}hept-5-ynoic acid](/img/structure/B13070311.png)
![2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B13070314.png)
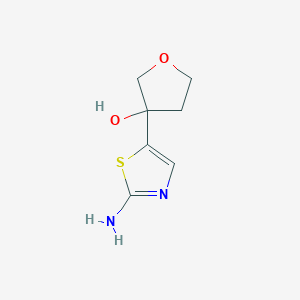
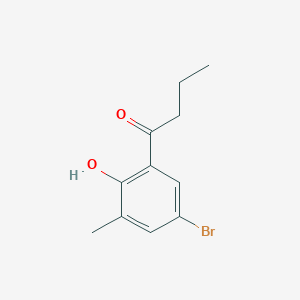
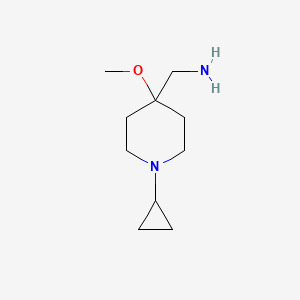


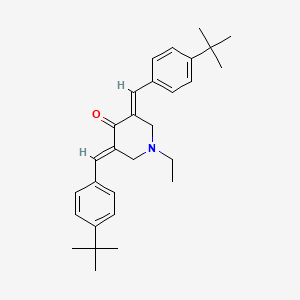
![2-chloro-N-methyl-N-{2-[(4-methylphenyl)amino]-2-oxoethyl}propanamide](/img/structure/B13070365.png)
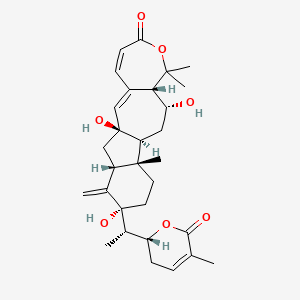
![(8Z)-8-(2-phenylhydrazin-1-ylidene)-4,10-dithia-1-azatetracyclo[9.7.0.0^{3,7}.0^{12,17}]octadeca-3(7),5,12(17),13,15-pentaen-18-one](/img/structure/B13070380.png)
